4-Bromochroman

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

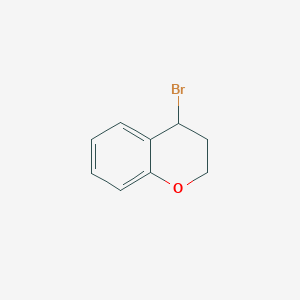

4-Bromochroman, also known as 4-bromo-2,3-dihydro-1-benzopyran, is a heterocyclic organic compound. It consists of a benzene ring fused to a dihydropyran ring with a bromine atom attached to the fourth carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Synthetic Routes and Reaction Conditions:

Bromination of Chroman: One common method involves the bromination of chroman (2,3-dihydro-1-benzopyran) using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 2-bromo-phenylpropanol, under acidic conditions to form the chroman ring followed by bromination.

Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles are increasingly being adopted in industrial settings to achieve these goals .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 4-bromo-2,3-dihydro-1-benzopyran-4-one.

Reduction: Reduction of this compound can yield 4-bromo-2,3-dihydro-1-benzopyran-4-ol.

Major Products:

Oxidation: 4-Bromo-2,3-dihydro-1-benzopyran-4-one

Reduction: 4-Bromo-2,3-dihydro-1-benzopyran-4-ol

Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromochroman and its derivatives often involves interaction with specific molecular targets and pathways:

Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The biological effects of this compound derivatives are often mediated through pathways such as the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.

Comparison with Similar Compounds

4-Bromochroman can be compared with other similar compounds, such as:

Chroman: Lacks the bromine atom and exhibits different biological activities.

4-Chromanone: Contains a carbonyl group at the fourth position instead of a bromine atom, leading to different reactivity and applications.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its derivatives also exhibit a broad spectrum of biological activities, making it a compound of significant interest in medicinal chemistry .

Biological Activity

4-Bromochroman, a compound derived from the chroman family, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound, including its anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromine atom at the 4-position of the chroman ring. The synthesis of this compound can be achieved through various methods, including bromination of chroman derivatives. Recent studies have explored the synthesis of functionalized chromanones and chromones, which may serve as precursors for this compound derivatives.

1. Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that synthesized chroman-4-one derivatives, including this compound analogs, significantly reduced the proliferation of breast and lung cancer cells. The compounds were tested using fluorescent-based assays, showing promising results against various cancer cell lines .

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific pathways involved in cancer cell growth. For example, chromanone derivatives have been identified as selective inhibitors of Sirtuin 2 (Sirt2), a protein implicated in cancer progression .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.5 |

| This compound | A2780 (ovarian cancer) | 8.3 |

| Chromanone derivative | HT-29 (colorectal) | 5.6 |

2. Antioxidant Activity

The antioxidant potential of this compound has also been explored:

- Free Radical Scavenging : Studies have shown that derivatives of chroman-4-one exhibit significant scavenging activity against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl). This property is crucial for mitigating oxidative stress-related diseases .

- Comparative Analysis : In comparative studies, certain chromanone derivatives displayed antioxidant activities superior to well-known antioxidants like vitamin E and Trolox .

| Compound | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| This compound | 75 | 85 |

| Vitamin E | 60 | 70 |

3. Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Compounds derived from chroman structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2), contributing to their therapeutic potential in inflammatory diseases .

Case Study: Anticancer Efficacy in Animal Models

A notable case study involved the administration of a synthesized this compound derivative in a murine model bearing human breast cancer xenografts. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.

- Study Design : Mice were divided into groups receiving different doses of the compound over four weeks.

- Results : Tumor growth was inhibited by approximately 70% in treated mice compared to controls.

Properties

Molecular Formula |

C9H9BrO |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

4-bromo-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C9H9BrO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |

InChI Key |

AWSXVTPKXAZCLF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2C1Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.